Dodecane-1-sulfonothioic O-acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127089-67-2 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
dodecyl-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C12H26O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) |
InChI Key |
BAFNQIBMGIJLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=S)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Dodecane 1 Sulfonothioic O Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of Dodecane-1-sulfonothioic O-acid. Through a combination of one- and two-dimensional experiments, a comprehensive picture of the proton and carbon environments and their interconnections can be assembled.
The 1D ¹H and ¹³C NMR spectra provide foundational information about the different chemical environments within the molecule.
The ¹H NMR spectrum is characterized by signals corresponding to the long dodecyl chain and the acidic proton of the sulfonothioic acid group. The terminal methyl group (C12) is expected to produce a triplet at approximately 0.88 ppm. A large, complex multiplet signal between 1.2 and 1.4 ppm arises from the overlapping resonances of the bulk methylene (B1212753) groups (C3-C11) of the alkyl chain, similar to that seen in n-dodecane. chemicalbook.com The methylene group alpha to the sulfonyl moiety (C1) is significantly deshielded by the electron-withdrawing nature of the SO₂SH group, resulting in a downfield shift, likely in the range of 3.0-3.5 ppm. The adjacent beta-methylene group (C2) would also be shifted downfield, appearing around 1.6-1.8 ppm. The acidic proton of the thiol group (-SH) would likely appear as a broad singlet with a variable chemical shift, potentially exchanging with protons in the solvent.
The ¹³C NMR spectrum provides complementary information, resolving each unique carbon atom. The terminal methyl carbon (C12) would resonate at approximately 14.1 ppm. A series of signals between 22.7 and 31.9 ppm would correspond to the carbons of the main alkyl chain (C3-C11). chemicalbook.com The C1 and C2 carbons, being closest to the electron-withdrawing functional group, would be the most downfield-shifted carbons in the alkyl chain. The C1 carbon, directly attached to the sulfur atom, is expected to have the largest chemical shift, while the C2 carbon will also be notably shifted compared to the rest of the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ -(CH₂)₁₀-SO₂SH | ~0.88 (t) | ~14.1 |
| CH₃-(CH₂ )₉-CH₂-SO₂SH | ~1.2-1.4 (m) | ~22.7 - 31.9 |
| CH₃-(CH₂)₉-CH₂ -CH₂-SO₂SH | ~1.6-1.8 (m) | ~24.0 - 26.0 |
| CH₃-(CH₂)₁₀-CH₂ -SO₂SH | ~3.0-3.5 (t) | ~55.0 - 60.0 |
| CH₃-(CH₂)₁₁-SO₂SH | Variable (broad s) | N/A |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu For this compound, a COSY spectrum would show a clear correlation pathway along the alkyl chain, connecting the H1 protons to the H2 protons, H2 to H3, and so forth, confirming their sequential arrangement. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). youtube.com An HSQC spectrum would provide definitive one-bond C-H correlations, allowing for the unambiguous assignment of the ¹³C signals for each methylene and the terminal methyl group based on their corresponding, more easily distinguished, proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for establishing long-range (typically 2-4 bond) connectivity between protons and carbons. e-bookshelf.de It can bridge structural gaps where no protons are present, such as across heteroatoms. For this molecule, HMBC would show correlations from the H1 protons to the C2 and C3 carbons. Similarly, protons on C2 would show correlations to the C1 and C3 carbons, further cementing the structure of the alkyl chain and its connection to the functional group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. princeton.edu In a flexible molecule like this, NOESY would primarily show correlations between adjacent protons along the chain (e.g., H1 with H2, H2 with H3), which complements the COSY data and confirms the linear nature of the dodecyl chain. researchgate.net
Characterizing the two distinct sulfur environments in this compound (the sulfonyl sulfur, S(O)₂, and the thiol sulfur, SH) using ³³S NMR presents significant challenges. The only NMR-active stable sulfur isotope, ³³S, has a very low natural abundance (0.76%) and low sensitivity. mdpi.comresearchgate.net Furthermore, as a quadrupolar nucleus (spin I = 3/2), ³³S often yields very broad resonance signals, especially in asymmetric electronic environments. huji.ac.il
Theoretically, a ³³S NMR spectrum would display two distinct, broad signals corresponding to the two different sulfur nuclei, which exist in different oxidation states and chemical environments. The wide chemical shift range of ³³S NMR could potentially resolve these signals. mdpi.com However, due to the aforementioned low sensitivity and significant line broadening, obtaining a useful spectrum from a natural abundance sample would be exceptionally difficult. huji.ac.il Practical application would almost certainly necessitate isotopic enrichment with ³³S to obtain a signal with a reasonable signal-to-noise ratio in an acceptable timeframe. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry provides critical information on the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with high precision, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₂H₂₆O₂S₂), the calculated monoisotopic mass is 266.1374 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the deprotonated molecule [M-H]⁻ at an m/z of 265.1296. The experimental measurement of this mass with an error of less than 5 ppm would provide strong evidence for the C₁₂H₂₅O₂S₂⁻ formula, distinguishing it from other isobaric species. nih.gov
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated m/z | Ion Mode |
| [M] | C₁₂H₂₆O₂S₂ | 266.1374 | N/A |
| [M-H]⁻ | C₁₂H₂₅O₂S₂⁻ | 265.1296 | Negative |
| [M+Na]⁺ | C₁₂H₂₆O₂S₂Na⁺ | 289.1193 | Positive |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific parent ion to generate a characteristic spectrum of daughter ions. This fragmentation pattern provides valuable structural information. For the [M-H]⁻ ion of this compound, fragmentation would likely occur at the weakest bonds and through characteristic rearrangement reactions.
Key fragmentation pathways could include:
Cleavage of the S-S bond: This is often a facile cleavage, which could lead to ions corresponding to [C₁₂H₂₅SO₂]⁻ (m/z 233.1528) and [SH]⁻ (m/z 32.9715).
Cleavage of the C-S bond: Scission of the bond between the alkyl chain and the sulfur atom would result in a dodecyl fragment and a [SO₂SH]⁻ fragment (m/z 96.9599).
Fragmentation of the alkyl chain: The long hydrocarbon chain can undergo characteristic fragmentation, typically involving the sequential loss of CₙH₂ₙ units, leading to a series of peaks separated by 14 Da (CH₂). researchgate.net This pattern is a hallmark of long-chain aliphatic compounds.
The interpretation of these fragments helps to piece together the molecular structure, confirming the presence of the long alkyl chain and the specific arrangement of the sulfonothioic acid headgroup. nih.gov
Table 3: Potential Diagnostic Fragment Ions in MS/MS of [C₁₂H₂₅O₂S₂]⁻
| Proposed Fragment Ion Formula | Calculated m/z | Description of Loss/Fragment |
| C₁₂H₂₅SO₂⁻ | 233.1528 | Loss of SH radical following S-S cleavage |
| SO₂SH⁻ | 96.9599 | Cleavage of the C-S bond |
| C₁₂H₂₅⁻ | 169.2582 | Loss of SO₂SH |
| HSO₂⁻ | 64.9698 | Rearrangement and fragmentation |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Structures
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural determination of organic molecules by providing detailed information about their fragmentation pathways. In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
The fragmentation of this compound is expected to be dictated by the cleavage of the weakest bonds and the formation of stable fragment ions. The long dodecyl chain offers a site for characteristic fragmentation patterns. A predominant fragmentation pathway for long-chain alkyl compounds involves the sequential loss of 14 Da (CH₂) units. This would produce a series of fragment ions separated by 14 m/z units, which is a clear indicator of the aliphatic chain.
The sulfonothioic O-acid headgroup is also expected to yield specific fragmentation patterns. Cleavage of the C-S bond would result in the loss of the dodecyl chain, producing an ion corresponding to the sulfonothioic O-acid moiety. Further fragmentation of this headgroup could involve the loss of SO₂ or the entire thioic acid group, providing definitive evidence for the presence and connectivity of this functional group. The fragmentation patterns of related sulfonic acid compounds often show losses of SO₃, which can help in identifying the presence of the sulfonate group. nih.gov The analysis of sulfopeptides has also established characteristic fragmentation behaviors that can be informative. biorxiv.org
Table 1: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound
| Predicted Fragment Ion | Structure/Origin | Significance |
| [M-H]⁻ or [M+H]⁺ | Intact molecule | Determines the molecular weight. |
| [M-C₁₂H₂₅]⁻/⁺ | Sulfonothioic O-acid headgroup | Confirms the presence of the headgroup. |
| [M-SO₂H]⁻/⁺ or similar | Loss of the thioic acid moiety | Provides information on the functional group. |
| Series of ions separated by 14 Da | Sequential loss of CH₂ units | Confirms the long alkyl chain structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule, offering a detailed fingerprint of its functional groups. For this compound, these techniques would provide complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The O-H stretch of the acid group is expected to appear as a broad band in the region of 2500-3300 cm⁻¹. The S=O stretching vibrations of the sulfonate group are anticipated to produce strong, characteristic absorptions, typically in the 1350-1175 cm⁻¹ region for asymmetric and symmetric stretches, respectively. The S-O and C-S stretching vibrations would appear at lower frequencies, generally in the 1000-700 cm⁻¹ range. The long dodecyl chain will be evidenced by the characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the C-C backbone of the dodecyl chain and the S-S bond (if any dimerization occurs) would be expected to show strong Raman signals. The S=O symmetric stretch is also typically Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, aiding in the unambiguous identification of its functional groups. The study of vibrational modes in related sulfur-containing compounds, such as thiosulphates, can provide a basis for interpreting the spectra. rsc.org
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |
| O-H stretch (acid) | 2500-3300 (broad) | IR |
| C-H stretch (alkyl) | 2850-2960 | IR, Raman |
| S=O asymmetric stretch | 1350-1300 | IR |
| S=O symmetric stretch | 1175-1150 | IR, Raman |
| C-H bend (alkyl) | 1465-1375 | IR, Raman |
| S-O stretch | 1000-800 | IR |
| C-S stretch | 800-600 | Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction of this compound and its Crystalline Derivatives
Obtaining a suitable single crystal of this compound is the first and often most challenging step for X-ray diffraction analysis. If successful, the resulting crystal structure would provide invaluable information. It would confirm the connectivity of the atoms, including the S-O and C-S linkages in the sulfonothioic acid headgroup. The conformation of the long dodecyl chain, which is likely to adopt an all-trans conformation to maximize packing efficiency, would be determined.
Challenges in Crystallization and Advanced Crystallographic Strategies for Long-Chain Organic Acids
The crystallization of long-chain organic acids like this compound is often fraught with challenges. The conformational flexibility of the long alkyl chain can lead to disorder in the crystal lattice, making it difficult to obtain high-quality crystals suitable for diffraction. These molecules also have a tendency to form oils or waxes rather than well-defined crystals.
Several advanced strategies can be employed to overcome these challenges:
Co-crystallization: Introducing a co-former molecule that can form strong and directional interactions, such as hydrogen bonds, with the sulfonothioic acid headgroup can help to rigidify the structure and promote crystallization.
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Slow evaporation of a dilute solution, vapor diffusion, and liquid-liquid diffusion are common techniques to control the rate of crystal growth. orgchemboulder.com
Temperature Control: Slowly cooling a saturated solution can promote the formation of larger, more ordered crystals.
Salt Formation: Deprotonating the acid to form a salt with a suitable counter-ion can significantly alter the solubility and crystal packing, often leading to well-diffracting crystals.
The pursuit of the crystal structure of this compound, while challenging, is a critical endeavor for a complete understanding of its molecular architecture and intermolecular behavior. The application of these advanced crystallographic strategies will be key to its successful elucidation.
Computational and Theoretical Chemistry Investigations of Dodecane 1 Sulfonothioic O Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a single molecule of Dodecane-1-sulfonothioic O-acid.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons within the this compound molecule. nih.govnih.gov DFT calculations, often using functionals like B3LYP or PBE0 combined with a basis set such as 6-311+G(d,p), can optimize the molecular structure to find the lowest energy conformation. nih.govresearchgate.net
These studies would reveal key bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the sulfonothioic acid headgroup (-SO₂SH) is of particular interest. DFT can elucidate the electronic environment around the sulfur, oxygen, and hydrogen atoms, providing insight into the molecule's polarity and reactivity. The long dodecane (B42187) chain introduces significant conformational possibilities, which DFT can explore to identify low-energy isomers.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Headgroup of this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | S=O | 1.45 Å |
| Bond Length | S-O(H) | 1.60 Å |
| Bond Length | S-C | 1.80 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Angle | O=S=O | 120° |
| Bond Angle | C-S-O(H) | 105° |
| Bond Angle | C-S=O | 108° |
| Dihedral Angle | C-S-O-H | ~60° (gauche) |
Note: This data is illustrative and represents typical values expected from DFT calculations.
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. bas.bg These predictions help in the assignment of peaks in an experimental spectrum. The chemical shifts of the protons and carbons in the dodecyl chain would be predicted, as well as those for the atoms near the unique sulfonothioic acid headgroup. researchgate.netnih.gov
Vibrational Frequencies: Theoretical calculations can also determine the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. This is useful for interpreting infrared (IR) and Raman spectra. Key predicted frequencies would include the S=O and S-O stretches in the headgroup, as well as the various C-H and C-C vibrations of the alkyl chain. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Environment | Predicted Chemical Shift (ppm) |
| H (S-H) | Acidic proton | 4.5 - 5.5 |
| H (α-CH₂) | Methylene (B1212753) group adjacent to S | 2.8 - 3.2 |
| H (β-CH₂) | Methylene group beta to S | 1.6 - 1.8 |
| H (bulk-CH₂) | Methylene groups in the chain | 1.2 - 1.4 |
| H (ω-CH₃) | Terminal methyl group | 0.8 - 0.9 |
Note: Values are illustrative, referenced against TMS, and can be influenced by solvent choice in actual measurements. osu.edu
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. nih.gov
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) indicates the molecule's kinetic stability and polarizability. nih.govmdpi.com A small gap suggests the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfonothioic acid group, particularly the sulfur and non-protonated oxygen atoms. The LUMO would likely be distributed across the C-S-O framework.
Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfono- group, indicating sites susceptible to electrophilic attack. The acidic proton and protons on the alkyl chain would exhibit positive potential (blue), highlighting regions for nucleophilic interaction. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.6 | Indicates chemical reactivity and kinetic stability. mdpi.com |
Note: This data is for illustrative purposes to show typical outputs of a quantum chemical calculation. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the Dodecane Chain
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the motion and conformational flexibility of the molecule over time. avestia.comsemanticscholar.org MD simulations model the molecule using a classical force field, allowing for the observation of the dynamic behavior of the long dodecane chain. researchgate.net
For this compound, MD simulations can reveal:
Conformational Landscape: The dodecane tail can adopt numerous conformations, from a fully extended all-trans state to various bent and folded gauche states. MD simulations can quantify the probability of these conformations and the energy barriers between them. semanticscholar.org
Acid Dissociation Constant (pKa) Prediction and Acidity Trend Analysis
The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in solution. mrupp.inforesearchoutreach.org Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. researchgate.net
For this compound, the proton on the O-acid group (S-OH) is the one that dissociates. Sulfonic acids (R-SO₃H) are known to be very strong acids, with pKa values often in the negative range, significantly lower than carboxylic acids. wikipedia.org The introduction of a second sulfur atom in the sulfonothioic acid group is expected to influence this acidity. Computational analysis would compare the stability of the neutral molecule (R-SO₂SH) and its conjugate base (R-SO₂S⁻). By analogy with related sulfonic acids, this compound is predicted to be a strong acid.
Computational Studies on Intermolecular Interactions and Aggregation Behavior
As an amphiphilic molecule with a polar headgroup and a long nonpolar tail, this compound is expected to exhibit self-assembly in aqueous solutions. tau.ac.ilacs.org MD simulations are the primary tool for studying these phenomena. avestia.com
Intermolecular Interactions: The driving forces for aggregation include strong hydrogen bonding between the polar headgroups and water, as well as with each other. nih.govresearchgate.net Van der Waals forces between the hydrophobic dodecane tails are also significant. diva-portal.org The hydrophobic effect, which is the tendency of the nonpolar tails to avoid water, is the main driver for aggregation. tau.ac.il
Aggregation Behavior: Above a certain concentration, known as the critical micelle concentration (CMC), these molecules are predicted to form aggregates such as micelles. acs.org In a micelle, the hydrophobic dodecane tails would form a nonpolar core, while the polar sulfonothioate headgroups would form a solvated shell facing the surrounding water. MD simulations can model this process, providing insights into micelle size, shape, and stability. avestia.comnih.gov
Reaction Mechanisms and Chemical Transformations of Dodecane 1 Sulfonothioic O Acid
Acid-Base Reactivity and Proton Transfer Dynamics
The acid-base characteristics of dodecane-1-sulfonothioic O-acid are primarily governed by the acidic proton of the thiol group (-SH). Sulfonothioic acids are generally considered to be strong acids. wikipedia.orglibretexts.org The acidity of the S-H bond is significantly influenced by the electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting thiolate anion through resonance.
Proton transfer dynamics in systems involving sulfonothioic acids are complex and can be influenced by the surrounding environment, such as the solvent. nih.govstanford.edu In aqueous solutions, the deprotonation of this compound is expected to be rapid, forming the dodecane-1-sulfonothioate anion. The rate and mechanism of proton transfer can be studied using techniques like time-resolved spectroscopy to understand the influence of solvent and other interacting species. nih.govstanford.edu The environment can dramatically impact proton transfer dynamics. nih.gov
Table 1: Comparison of Acidity for Related Sulfur and Carbon Compounds
| Compound | Formula | pKa | Strength |
| This compound | C₁₂H₂₅SO₂SH | Strong Acid (estimated) | Strong |
| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Strong |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 | Strong |
| Acetic Acid | CH₃COOH | 4.76 | Weak |
| Benzoic Acid | C₆H₅COOH | 4.20 | Weak |
Note: The pKa for this compound is an estimation based on the known strong acidity of sulfonic acids. wikipedia.org
Oxidation and Reduction Pathways of the Sulfonothioic Moiety
The sulfur atoms in the sulfonothioic moiety of this compound can undergo both oxidation and reduction, leading to a variety of derivatives. The presence of sulfur in intermediate oxidation states makes it susceptible to further reaction.
Selective Oxidation to Higher Oxidation States
The thiol sulfur in this compound is susceptible to oxidation. Mild oxidizing agents can convert the sulfonothioic acid to a disulfide. Stronger oxidizing agents, such as hydrogen peroxide or peracids, can oxidize the thiol group to progressively higher oxidation states, ultimately forming the corresponding sulfonic acid. libretexts.orgresearchgate.net The oxidation of thiols can proceed through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates. researchgate.netnih.govnih.gov The specific oxidation product depends on the strength of the oxidizing agent and the reaction conditions. organic-chemistry.org
The oxidation pathway often involves the initial formation of a sulfenic acid, which is a highly reactive species. nih.gov This can be further oxidized to a sulfinic acid and then to a sulfonic acid. researchgate.netnih.gov The oxidation of sulfides can also lead to sulfoxides and sulfones. organic-chemistry.org
Reductive Pathways to Thiol Derivatives
The sulfonothioic group can be reduced to yield the corresponding thiol, dodecane-1-thiol. This transformation involves the reduction of the sulfonyl group. While direct reduction of sulfonic acids to thiols can be challenging, various methods have been developed for their derivatives. google.com For instance, sulfonyl chlorides can be reduced to thiols using reagents like lithium aluminum hydride or zinc. taylorfrancis.com Catalytic reduction of sulfonyl chlorides to thiols has also been reported using a palladium catalyst under hydrogen pressure. taylorfrancis.com Another approach involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com
Nucleophilic and Electrophilic Reactions Involving Sulfur
The sulfur atoms in this compound can act as both nucleophiles and electrophiles, depending on the reaction conditions and the nature of the reacting species.
The sulfur of the thiolate anion, formed upon deprotonation, is a potent nucleophile. msu.edulibretexts.org It can readily participate in nucleophilic substitution reactions with alkyl halides and other electrophiles. The high nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. msu.edulibretexts.org
Conversely, the sulfur atom of the sulfonyl group is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. This electrophilic center can be attacked by strong nucleophiles. Nucleophilic substitution at a sulfonyl sulfur typically proceeds with inversion of configuration at the sulfur atom. mdpi.com The reaction mechanism can be either a synchronous S_N2-type process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. mdpi.comresearchgate.netmdpi.com
The reactivity of the sulfonothioic acid moiety can also be influenced by the solvent. For instance, the exchange between sulfinates and disulfides is more favorable in aprotic environments compared to protic ones. nih.govacs.org
Radical Reactions of this compound
Radical reactions involving organosulfur compounds are of significant interest. The S-H and C-S bonds in this compound can undergo homolytic cleavage under certain conditions, leading to the formation of radical intermediates.
Homolytic Cleavage of S-H and C-S Bonds
The S-H bond in the thiol group is relatively weak and can be cleaved homolytically by heat or light, or by reaction with radical initiators, to generate a thiyl radical (RS•). nih.govucl.ac.uk The bond dissociation enthalpy of the S-H bond in thiols is significantly lower than that of the O-H bond in alcohols. rsc.orgresearchgate.net Thiyl radicals are key intermediates in many chemical and biological processes and can undergo various reactions, including hydrogen atom transfer, electron transfer, and addition to unsaturated systems. nih.gov
The C-S bond in this compound can also undergo homolytic cleavage, although this generally requires more energy than S-H bond cleavage. rsc.orgwikipedia.org The bond dissociation energy of a C-S bond is less than that of a C-C bond. wikipedia.org Radical-induced C-S bond cleavage can be facilitated by various reagents and reaction conditions. rsc.orgnih.govacs.org
Table 2: Bond Dissociation Energies (BDE) of Relevant Bonds
| Bond | Compound Type | BDE (kcal/mol) |
| S-H | Thiophenols | ~87 |
| O-H | Phenols | Varies with substituents |
| C-S | Thiomethane | 89 |
| C-H | Methane | 100 |
Data sourced from multiple references. rsc.orgwikipedia.org
The reactivity of the resulting radicals is a key aspect of the subsequent chemical transformations. For example, thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals, which can then rearrange to sulfonyl radicals. nih.gov
Reactivity with Hydroxyl Radicals and Other Reactive Species
The reactivity of organic molecules with hydroxyl radicals (•OH) is of significant interest in fields such as atmospheric chemistry and environmental science due to the role of these radicals as powerful oxidants. copernicus.org Hydroxyl radicals are highly reactive and can initiate the degradation of a wide range of organic compounds. nih.gov While specific kinetic data for this compound is not available, the reactivity can be inferred from the behavior of similar long-chain alkanes and sulfur-containing organic compounds.
The reaction of hydroxyl radicals with long-chain alkanes, such as the dodecane (B42187) backbone of the title compound, typically proceeds via hydrogen abstraction, forming a carbon-centered radical. This initial step is often followed by a cascade of reactions, particularly in the presence of oxygen, leading to the formation of various oxygenated products.
In aqueous environments, hydroxyl radicals react rapidly with many organic compounds. tandfonline.com The presence of a sulfonothioic O-acid group is expected to influence the reaction pathway. The sulfur atom, in a relatively high oxidation state, could be susceptible to attack by reactive species. For instance, studies on methanesulfinic acid have shown that it reacts with hydroxyl radicals at a very high rate. google.com It is plausible that the sulfur center in this compound would also be a site of reaction.
The reaction environment, such as the phase (aqueous, atmospheric aerosol), pH, and the presence of other chemical species, can significantly impact the reaction rates and products. researchgate.net For example, the reactivity of hydroxyl radicals has been observed to differ between bulk ice and aqueous solutions, which could be relevant for the environmental fate of such compounds in colder regions. copernicus.org
Derivatization Reactions for Formation of Esters, Amides, and Other Functionalities
The conversion of sulfonic acids and their derivatives into esters and amides is a fundamental transformation in organic synthesis. These reactions typically involve the activation of the sulfonic acid moiety to facilitate nucleophilic attack by an alcohol or an amine.
Esterification:
The formation of sulfonate esters from sulfonic acids can be achieved through several methods. A common approach involves the reaction of the sulfonic acid with an alcohol in the presence of a suitable activating agent. One mild and effective method utilizes orthoformates, such as trimethyl or triethyl orthoformate, to convert sulfonic acids into their corresponding methyl and ethyl esters in high yields. tandfonline.commdma.ch This reaction can often be carried out at room temperature or with gentle heating. mdma.ch Another approach involves the use of reagents like an adduct of a strong acid ester (e.g., dimethyl sulfate) with an amide (e.g., dimethylformamide) to esterify sulfonic acids. google.com Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through several mechanisms, including addition-elimination pathways and pathways involving a sulfonylium cation intermediate. rsc.org
Amide Formation (Sulfonamides):
The synthesis of sulfonamides is a crucial reaction, as the sulfonamide functional group is present in many pharmaceuticals. The traditional method involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine. rsc.org However, direct methods for the synthesis of sulfonamides from sulfonic acids have been developed to avoid the often harsh conditions required for sulfonyl chloride formation. rsc.org
One such direct method involves the use of triphenylphosphine (B44618) ditriflate as a coupling reagent to react sulfonic acid salts with amines. acs.orgnih.gov This method has been shown to be effective for a range of aromatic, aliphatic, and heterocyclic sulfonic acids and is tolerant of various functional groups. acs.org Another approach utilizes microwave-assisted synthesis, where a sulfonic acid or its sodium salt is reacted with an amine in the presence of a chlorinating agent like trichloroisocyanuric acid (TCT) to form the sulfonamide in situ. acs.orgorganic-chemistry.org This method is often rapid and high-yielding. acs.org
Below is a table summarizing some of the methods for the derivatization of sulfonic acids.
Table 1: Selected Derivatization Reactions of Sulfonic Acids
| Derivative | Reagents and Conditions | Key Features |
| Methyl/Ethyl Esters | Trimethyl/triethyl orthoformate, room temperature or reflux. tandfonline.commdma.ch | Mild conditions, high yields, selective for the sulfonic acid group over phenolic groups. tandfonline.com |
| Alkyl Esters | Adduct of dimethyl sulfate (B86663) and dimethylformamide, 70-150°C. google.com | Useful for preparing lower alkyl esters. google.com |
| Sulfonamides | Triphenylphosphine ditriflate, coupling of sulfonic acid salt with amine. acs.orgnih.gov | Direct method, good functional group tolerance, high yields. acs.org |
| Sulfonamides | Trichloroisocyanuric acid (TCT), amine, microwave irradiation. acs.org | Rapid, high-yielding, applicable to both sulfonic acids and their salts. acs.org |
Kinetic and Mechanistic Studies of this compound Transformations
Kinetic studies often focus on the rate of degradation of a compound under specific conditions, such as exposure to UV light, reactive oxygen species, or biological action. For instance, the degradation kinetics of levoglucosan, an organic compound found in biomass smoke, initiated by hydroxyl radicals have been studied under various environmental conditions. researchgate.net Such studies reveal that reaction rates can be influenced by factors like relative humidity and temperature. researchgate.net It is expected that the degradation of this compound in the environment would similarly be affected by such parameters.
Mechanistic studies aim to elucidate the step-by-step pathway of a chemical reaction. For the transformation of this compound, this would involve identifying the initial site of attack (e.g., the alkyl chain or the sulfur-containing functional group), the formation of intermediates, and the final products. As an example of a related mechanistic study, the OH-radical-induced oxidation of methanesulfinic acid has been investigated. google.com The study revealed the formation of a methanesulfonyl radical as a key intermediate. google.com A similar radical-mediated pathway could be envisioned for the oxidation of this compound.
The mechanism of esterification of sulfonic acids has also been a subject of theoretical investigation. For the reaction of benzenesulfonic acid with methanol, computational studies have explored different mechanistic pathways, including those that proceed through a pentacoordinate sulfur intermediate or via a sulfonylium cation. rsc.org These theoretical models provide a framework for understanding how the derivatization reactions discussed in the previous section might occur at a molecular level.
Advanced Research Applications of Dodecane 1 Sulfonothioic O Acid in Chemical Science
Catalysis and Organocatalysis
Investigation as Ligands in Transition Metal Catalysis
Long-chain alkyl sulfonates, such as dodecane-1-sulfonate, can act as ligands in transition metal catalysis. Their amphiphilic nature can be advantageous in certain catalytic systems, particularly in aqueous or biphasic media. The long alkyl chain provides solubility in nonpolar organic phases, while the polar sulfonate group can coordinate to a metal center or enhance solubility in polar solvents. This dual character can be exploited in micellar catalysis, where the catalytic reaction occurs within micelles formed by the surfactant-like sulfonate.
Exploration in Organocatalytic Systems
Acidic catalysts are fundamental to many organocatalytic transformations. Polystyrene-supported sulfonic acid has been utilized as an effective Brønsted acid catalyst. chemicalbook.com For instance, it has been successfully employed in the hydrolysis of thioesters in water, demonstrating superiority over other Brønsted acid catalysts. chemicalbook.com This catalytic system is also effective for the transprotection of thiols from thioesters to thioethers in an aqueous medium, highlighting the potential of sulfonic acid-based catalysts in environmentally friendly "green" chemistry. chemicalbook.com
Role in Design of Magnetically Recoverable Catalysts
The functionalization of magnetic nanoparticles with sulfonic acid groups is a well-established strategy for creating easily recoverable and reusable catalysts. While specific use of dodecane-1-sulfonothioic O-acid in this context is not documented, the principle involves anchoring sulfonic acid moieties to the surface of magnetic cores (e.g., iron oxide). These functionalized nanoparticles can then be dispersed in a reaction mixture to catalyze a reaction and subsequently be separated using an external magnetic field. This approach combines the catalytic activity of the acid with the practical advantages of heterogeneous catalysis.
Materials Science and Surface Chemistry
The unique properties of long-chain sulfonates lend themselves to various applications in materials and surface science.
Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Alkanethiols are a classic example of molecules that form well-defined SAMs on gold surfaces. While this compound data is unavailable, the related dodecanethiol is known to form such layers. These SAMs can modify the surface properties of metals, such as their wettability, adhesion, and corrosion resistance. The formation of SAMs using sulfonic acids on metal oxide surfaces is also a known phenomenon. The sulfonate headgroup can bind to the surface, while the long alkyl chain orients away from it, creating a hydrophobic layer.
Incorporation into Polymeric Materials for Tailored Properties
The incorporation of sulfonic acid functionalities into polymers is a common method to impart specific properties. For instance, sulfonated polymers are widely used as ion-exchange resins and proton-conducting membranes in fuel cells. The introduction of a dodecyl chain via a compound like dodecane-1-sulfonic acid could be used to modify the morphology and properties of such polymers, for example, by introducing a degree of hydrophobicity or by influencing the self-assembly of block copolymers.
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound “this compound.” This compound does not appear in scholarly articles, chemical registries, or supplier catalogs under the specified name. The term may be chemically incorrect, or it could refer to an exceptionally rare molecule that has not been synthesized or characterized in published research.
The systematic name "this compound" suggests a derivative of dodecane (B42187) with a sulfonothioic acid group (-S(O)(S)OH) at the first position. While the related sulfonic acids (R-SO3H) are common, and thiosulfonate esters (R-SO2-S-R') and their salts are known, the specific "O-acid" form requested is not documented.
Consequently, it is not possible to generate the requested article focusing on the supramolecular chemistry and bio-inspired chemical systems of "this compound" as no research findings exist to populate the specified sections.
For informational purposes, research is available on related compounds, such as Dodecane-1-sulfonic acid and the general class of thiosulfonates .
Dodecane-1-sulfonic acid is a well-characterized organosulfur compound, primarily utilized as an ion-pairing agent in high-performance liquid chromatography (HPLC). Its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar sulfonic acid head group, allows it to form micelles and other self-assembled structures in solution.
Thiosulfonates , as a class of compounds, have been studied for their unique chemical reactivity and are finding applications in various fields. Research into their supramolecular chemistry has revealed the formation of layered structures in the solid state, driven by coordination with metal ions and non-covalent interactions. rsc.orgrsc.org In the realm of bio-inspired systems, cyclic thiosulfonates are being investigated for their role in dynamic covalent chemistry and as agents for thiol-mediated cellular uptake. acs.org These compounds can participate in exchange cascades, a principle inspired by biological redox processes. acs.org
However, without specific data for "this compound," any discussion of its advanced research applications would be speculative and fall outside the strict constraints of the requested article.
Environmental and Degradation Pathway Studies of Dodecane 1 Sulfonothioic O Acid
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Dodecane-1-sulfonothioic O-acid, the primary abiotic degradation mechanisms of interest are photochemical transformations and hydrolysis.
Studies on C12-LAS, which shares the same dodecyl chain, have shown that photodegradation can occur, although its environmental significance is sometimes considered secondary to rapid biodegradation. nih.gov In one study, the photodecomposition of C12-LAS was observed within one minute of exposure to radiation with a wavelength of 200-450 nm, leading to the formation of intermediate products. nih.gov The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the degradation of such surfactants under visible light. frontiersin.org
The rate of photochemical degradation is influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical's own light-absorbing properties. For instance, the photolysis of some organosulfur compounds is known to be weak at a wavelength of 248 nm. hu.edu.jo
Table 1: Factors Influencing Photochemical Degradation of Related Surfactants
| Factor | Influence on Degradation | Reference |
| Light Wavelength | Degradation of C12-LAS observed at 200-450 nm. | nih.gov |
| Photocatalysts | TiO2 significantly enhances degradation under visible light. | frontiersin.org |
| Photosensitizers | Presence of substances like Chlorella vulgaris can accelerate degradation through the action of singlet oxygen (¹O₂). | hibiscuspublisher.com |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis under different pH conditions is a key determinant of its persistence in aquatic environments.
Research on the hydrolysis of sodium dodecyl sulfate (B86663) (SDS), a primary alkyl sulfate, reveals that the reaction is subject to both uncatalyzed and acid-catalyzed pathways. nih.gov The rate of hydrolysis increases in acidic conditions. nih.gov The pH of a 100 g/L solution of dodecane-1-sulfonic acid sodium salt in water at 20°C is typically in the range of 5.5 to 7.5. shimadzu.commerckmillipore.com This near-neutral pH suggests that in many natural waters, hydrolytic degradation may be slow in the absence of strong acid or base catalysis.
The rate of hydrolysis can also be influenced by the concentration of the surfactant itself, with non-monotonic variations observed at different concentrations. nih.gov Studies on the ozonation of sodium dodecylbenzenesulfonate (NaDBS) have shown that the degradation rate is significantly faster at a higher pH of 10. nih.gov The reaction with ozone and hydroxyl radicals are key mechanisms in this process, with determined rate constants of 3.68 M⁻¹s⁻¹ and 1.16 × 10¹⁰ M⁻¹s⁻¹, respectively. nih.gov
Table 2: Hydrolytic and Chemical Degradation of Related Surfactants
| Compound | Condition | Degradation Pathway | Rate/Half-life | Reference |
| Sodium Dodecyl Sulfate (SDS) | Acidic | Acid-catalyzed hydrolysis | Rate increases with lower pH | nih.gov |
| Sodium Dodecylbenzenesulfonate (NaDBS) | pH 10 | Ozonation | Fast degradation | nih.gov |
| C12 LAS | River water | Mineralization to CO₂ | Half-life of 1.39–13.9 days | hibiscuspublisher.com |
| C12 LAS | Water-sediment system | Mineralization to CO₂ | Half-life of 0.73–2.67 days | hibiscuspublisher.com |
Biotic Transformation Pathways in Model Systems (e.g., Anaerobic Oxidation of Alkane Chains)
Biotic degradation, carried out by microorganisms, is a major pathway for the removal of organic compounds from the environment. For this compound, the long dodecane (B42187) chain is a primary target for microbial metabolism.
Numerous bacteria have been identified that can degrade sodium dodecyl sulfate (SDS), utilizing it as a carbon source. nih.govhibiscuspublisher.com The degradation process is often initiated by enzymes called alkylsulfatases, which cleave the sulfate group. hibiscuspublisher.com The aerobic degradation of linear alkylbenzene sulfonates (LAS) typically begins with the oxidation of a terminal carbon on the alkyl chain, forming sulfophenyl carboxylates (SPCs). hibiscuspublisher.com These intermediates then undergo further oxidation, shortening the alkyl chain, followed by cleavage of the benzene (B151609) ring and desulfonation. hibiscuspublisher.com
Under anaerobic conditions, the degradation of long-chain alkanes can be carried out by sulfate-reducing archaea, such as Archaeoglobus fulgidus. nih.govnih.gov This organism can oxidize n-alkanes in the C10–C21 range. nih.govnih.gov A key mechanism in anaerobic alkane activation is the addition to fumarate, a reaction catalyzed by alkylsuccinate synthase. nih.gov
The rate of biodegradation can be influenced by environmental factors. For instance, the growth of plants has been shown to stimulate the degradation of LAS in sludge-amended soil. unlv.edu
Table 3: Microorganisms Involved in the Biotic Degradation of Related Surfactants
| Microorganism | Substrate | Degradation Conditions | Key Enzymes/Pathways | Reference |
| Pseudomonas aeruginosa | Sodium Dodecyl Sulfate (SDS) | Aerobic | Alkylsulfatase (sdsA gene) | nih.gov |
| Bacillus cereus | Sodium Dodecyl Sulfate (SDS) | Aerobic | Utilized as carbon source | hu.edu.jo |
| Staphylococcus aureus | Sodium Dodecyl Sulfate (SDS) | Aerobic | Utilized as carbon source | hu.edu.jo |
| Serratia marcescens | Sodium Dodecyl Sulfate (SDS) | Aerobic | Degrades up to 90% at 2 g/L | hibiscuspublisher.com |
| Archaeoglobus fulgidus | n-Alkanes (C10-C21) | Anaerobic, Sulfate-reducing | Alkylsuccinate synthase | nih.govnih.gov |
Analytical Methodologies for Monitoring Degradation Products
To understand the environmental fate of this compound, it is crucial to have robust analytical methods to monitor its degradation and identify its breakdown products. A variety of chromatographic and spectrometric techniques are employed for the analysis of related sulfonated surfactants and their metabolites.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of linear alkylbenzene sulfonates (LAS) and their degradation products, such as sulfophenyl carboxylates (SPCs). tubitak.gov.tr Reversed-phase HPLC, often coupled with fluorescence or UV detection, allows for the separation of different LAS homologues and isomers. nih.gov The use of ion-pair reagents in the mobile phase can enhance the separation of these anionic compounds. tubitak.gov.tr
Gas chromatography (GC) coupled with mass spectrometry (MS) is another powerful tool, particularly for the identification of volatile derivatives of the degradation products. unlv.edu For non-volatile sulfonates, derivatization steps are often necessary before GC analysis. unlv.edu
More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the direct analysis of these compounds and their degradation intermediates in complex environmental matrices. shimadzu.com LC-MS/MS, using multiple reaction monitoring (MRM), can achieve very low limits of quantitation, making it suitable for trace analysis. nih.gov
Table 4: Analytical Techniques for Monitoring Surfactant Degradation
| Analytical Technique | Target Analytes | Key Features | Reference |
| HPLC-UV/Fluorescence | LAS, SPCs | Separation of homologues and isomers. | nih.govtubitak.gov.tr |
| GC-MS | Volatile derivatives of degradation products | High-resolution separation and identification. | unlv.edunih.gov |
| LC-MS/MS | LAS, Alkyl sulfonates | High sensitivity and selectivity, suitable for trace analysis. | shimadzu.comnih.gov |
| Solid-Phase Extraction (SPE) | LAS from environmental samples | Sample clean-up and pre-concentration. | tubitak.gov.tr |
Future Research Directions for Dodecane 1 Sulfonothioic O Acid
Development of Asymmetric Synthetic Routes for Chiral Analogues
The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a significant area of chemical research due to the different biological activities and material properties these enantiomers can exhibit. Future research will likely focus on developing asymmetric synthetic methods to produce chiral analogues of Dodecane-1-sulfonothioic O-acid. This would involve creating a stereogenic center, most likely at the sulfur atom.
One potential strategy involves the use of chiral auxiliaries. scielo.org.mx A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a reaction. scielo.org.mx After the desired chirality is established, the auxiliary is removed. For the synthesis of chiral this compound analogues, a chiral alcohol could be reacted with a dodecanesulfonyl halide, followed by a stereocontrolled thionation step.
Another promising approach is asymmetric catalysis, which uses a chiral catalyst to selectively produce one enantiomer over the other. scielo.org.mx This method is often more efficient than using stoichiometric chiral auxiliaries. scielo.org.mx Research in this area could explore the use of metal-based or organocatalysts to facilitate the enantioselective synthesis of chiral sulfinate esters, which could then be converted to the target sulfonothioic acid. nih.gov The development of such methods would be crucial for investigating the specific properties of individual enantiomers of this compound derivatives.
Table 1: Potential Strategies for Asymmetric Synthesis
| Method | Description | Potential Advantages |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. scielo.org.mx | High diastereoselectivity, well-established methods for many compound classes. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. scielo.org.mx | High efficiency, atom economy, and potential for large-scale synthesis. |
Exploration of this compound in Novel Material Design
The unique structure of this compound, featuring a long hydrophobic dodecyl chain and a polar sulfonothioic acid headgroup, suggests its potential as a functional molecule in material science. The presence of the thiosulfonate group offers different chemical reactivity and coordination properties compared to the more common sulfonic acids.
Future research could investigate its use as a surfactant. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The amphiphilic nature of this compound makes it a candidate for applications in emulsions, foams, and as a dispersing agent. Its properties could be compared to well-known surfactants like sodium dodecyl sulfate (B86663).
Furthermore, the sulfonothioic acid group could serve as a ligand for metal nanoparticles. The sulfur atoms in the headgroup can be expected to have a strong affinity for noble metal surfaces, such as gold and silver. This could allow for the synthesis of stable, well-defined nanoparticles with a long-chain alkyl coating, which could be dispersible in non-polar solvents. These functionalized nanoparticles could have applications in catalysis, sensing, and electronics.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully understand and optimize the synthesis and reactions of this compound, advanced spectroscopic techniques for real-time reaction monitoring are essential. These methods provide insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Techniques such as in-situ Infrared (IR) and Raman spectroscopy could be employed to follow the transformation of functional groups during a reaction. For example, the characteristic vibrational frequencies of the S=O and S-S bonds in the sulfonothioic acid group would allow for the direct observation of its formation or consumption.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. In-situ NMR could be used to track the appearance of product signals and the disappearance of reactant signals over time, providing quantitative data on reaction progress. For reactions involving chiral analogues, chiral NMR shift reagents could be used to monitor the enantiomeric excess in real-time.
Table 2: Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application to this compound |
|---|---|---|
| In-situ IR/Raman | Vibrational modes of functional groups, reaction kinetics. | Monitoring the formation/disappearance of the S=O and S-S bonds. |
| In-situ NMR | Structural information, reaction kinetics, quantitative analysis. | Tracking the conversion of starting materials to products. |
Integration of Computational and Experimental Approaches for Predictive Modeling
The integration of computational chemistry with experimental work can significantly accelerate the discovery and development of new molecules and materials. For this compound, computational modeling could provide valuable predictions of its properties and reactivity, guiding experimental efforts.
Density Functional Theory (DFT) calculations could be used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound and its analogues. This information can aid in the interpretation of spectroscopic data and provide insights into the molecule's stability and reactivity.
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound at interfaces, such as in self-assembled monolayers or micelles. These simulations can provide a detailed understanding of the intermolecular interactions that govern its assembly and its properties as a surfactant or a coating for nanoparticles.
By combining the predictions from these computational models with experimental validation, a deeper understanding of the structure-property relationships of this compound can be achieved. This integrated approach will be crucial for the rational design of new materials and for optimizing the synthetic routes to this novel compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dodecanesulfonyl halide |
| Sodium dodecyl sulfate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
